
Einecs 286-612-0
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Overview
Description
Einecs 286-612-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 286-612-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are useful in various industrial applications .
Scientific Research Applications
Einecs 286-612-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying cellular processes, in medicine for developing pharmaceuticals, and in industry for manufacturing various products . Its versatility makes it a valuable compound in multiple fields of research.
Mechanism of Action
The mechanism by which Einecs 286-612-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 286-612-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds share certain chemical properties but may differ in their specific applications and effectiveness. Some similar compounds include those with similar molecular structures and functional groups .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying Einecs 286-612-0?
- Methodological Answer : Use frameworks like PICO (Patient/Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population/System: Biological or chemical systems affected by this compound.
- Intervention: Specific concentrations, reaction conditions, or experimental manipulations.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable endpoints (e.g., reaction yield, toxicity, stability).
Q. What experimental design considerations are critical for initial studies of this compound?
- Methodological Answer :
- Control Groups : Include negative/positive controls to isolate compound-specific effects.
- Replicates : Use ≥3 biological/technical replicates to assess variability.
- Dose-Response : Test a range of concentrations to establish thresholds for efficacy or toxicity.
- Reference protocols from peer-reviewed studies on structurally similar compounds, ensuring reproducibility .
Q. How should I approach statistical analysis of preliminary data for this compound?
- Methodological Answer :
- Use parametric tests (e.g., t-tests, ANOVA) if data normality is confirmed (Shapiro-Wilk test).
- For non-normal distributions, apply non-parametric alternatives (Mann-Whitney U, Kruskal-Wallis).
- Report effect sizes (Cohen’s d, η²) and confidence intervals to contextualize significance .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s physicochemical properties?
- Methodological Answer :
- Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, temperature).
- Replicate conflicting studies under standardized conditions, documenting deviations meticulously.
- Use advanced characterization techniques (e.g., NMR, X-ray crystallography) to verify compound identity and purity .
Q. What strategies optimize synthesis or purification protocols for this compound when standard methods fail?
- Methodological Answer :
- Troubleshooting Workflow :
Verify reagent purity and storage conditions.
Adjust reaction kinetics (e.g., temperature, catalysts).
Employ orthogonal purification methods (HPLC vs. column chromatography).
Q. How do I address ethical challenges in studies involving human subjects exposed to this compound?
- Methodological Answer :
- Ethical Frameworks : Adhere to principles of autonomy, beneficence, and justice.
- Informed Consent : Clearly communicate risks/benefits using non-technical language.
- Data Anonymization : Remove identifiers from datasets and comply with GDPR/IRB guidelines .
Q. Data Management and Reproducibility
Q. How can I ensure reproducibility of this compound studies across labs?
- Methodological Answer :
- Documentation : Share raw data, code, and detailed protocols in repositories (Zenodo, Figshare).
- Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Collaborative Validation : Partner with independent labs to verify critical findings .
Q. What are best practices for managing large datasets from high-throughput screening of this compound?
- Methodological Answer :
- Storage : Use cloud platforms (AWS, Google Cloud) with version control.
- Preprocessing : Apply noise-reduction algorithms and outlier detection.
- Analysis Pipelines : Standardize workflows using tools like KNIME or Python/R scripts .
Q. Conflict Resolution in Research
Q. How should I reconcile conflicting hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- Comparative Analysis : Use computational modeling (molecular docking, QSAR) to test competing hypotheses.
- Experimental Validation : Design knockout/knockdown studies to isolate molecular targets.
- Consensus Building : Organize interdisciplinary workshops to align interpretations .
Q. What steps mitigate bias in peer review of this compound research?
Properties
CAS No. |
85283-84-7 |
---|---|
Molecular Formula |
C46H44N6O8S |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VBASRSDMNSHXCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Origin of Product |
United States |
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